(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Descripción general

Descripción

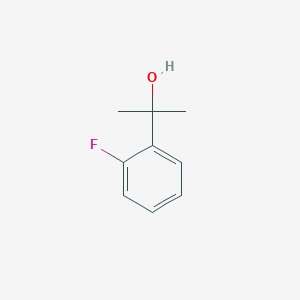

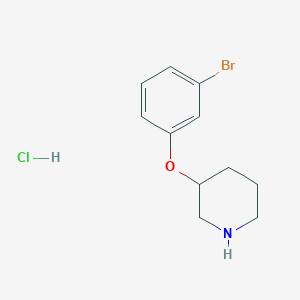

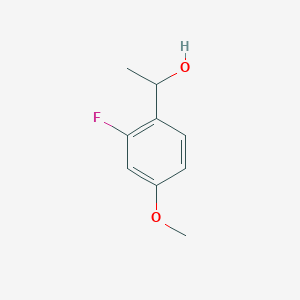

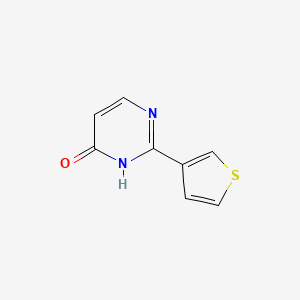

(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, or (4S)-DCPCA, is a synthetic compound used in various scientific research applications. It is a molecule composed of two chlorine atoms, a thiazolidine ring, and a carboxylic acid group. The compound is highly versatile, and has been demonstrated to be effective in a variety of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives have been studied for their potential hepatoprotective effects. For example, 2-substituted thiazolidine-4(R)-carboxylic acids, which share structural similarities, have demonstrated protective effects against hepatotoxic deaths in mice induced by acetaminophen. These compounds, acting as prodrugs of L-cysteine, potentially liberate this amino acid in vivo through nonenzymatic ring opening, followed by solvolysis, suggesting a mechanism for their hepatoprotective properties (Nagasawa et al., 1984).

Modulation of Non-Protein Sulphydryl Levels

The same class of compounds has been found to influence the levels of non-protein sulphydryls (NPSH) and the activity of certain sulfurtransferase enzymes in mouse liver, indicating a potential hepatoprotective role. These findings underscore the therapeutic potential of thiazolidine derivatives in liver protection, although they may have toxic side effects on the central nervous system (Włodek et al., 1993).

Antidiabetic and Hypolipidemic Activities

Another area of interest is the antidiabetic and hypolipidemic activities of thiazolidine derivatives. For instance, certain derivatives have shown significant hypoglycemic and hypolipidemic activities in diabetic mice, highlighting the potential of these compounds in the treatment of diabetes and related metabolic disorders (Sohda et al., 1982).

Chemoprotection Against Urotoxicity

Thiazolidine derivatives have also been evaluated for their chemoprotective activity against the urotoxicity associated with certain anticancer agents. For example, ribose-cysteine, a prodrug of L-cysteine and structurally related to thiazolidine carboxylic acids, has demonstrated powerful protection against bladder inflammation and glutathione depletion induced by cyclophosphamide, suggesting the potential of thiazolidine derivatives in mitigating chemotherapy-induced side effects (Roberts & Francetic, 1994).

Effects on Sleep-Wakefulness Cycle

Research has also delved into the neurotrophic and antiepileptic properties of thiazolidinone derivatives, with studies showing that certain compounds can modulate the sleep-wakefulness cycle in animals with chronic epileptic syndrome, potentially offering insights into the management of epilepsy and related sleep disturbances (Myronenko et al., 2017).

Propiedades

IUPAC Name |

(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBHDSFTPGYWFY-VEDVMXKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(S1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)

![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)